molecular formula C16H20N2O B12783716 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-methylphenyl)methyl)amino)- CAS No. 145901-86-6

2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-methylphenyl)methyl)amino)-

Cat. No.: B12783716
CAS No.: 145901-86-6
M. Wt: 256.34 g/mol
InChI Key: FEWQVVPRCKZUTK-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-methylphenyl)methyl)amino)- is a complex organic compound that belongs to the class of pyridinones This compound is characterized by its unique structure, which includes a pyridinone ring substituted with ethyl, methyl, and aminomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-methylphenyl)methyl)amino)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the ethyl and methyl groups can be done via alkylation reactions using suitable alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, catalysts) are crucial to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-methylphenyl)methyl)amino)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are frequently used under appropriate conditions (temperature, solvent, catalyst).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-methylphenyl)methyl)amino)- has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-methylphenyl)methyl)amino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyridinone: The parent compound without the ethyl, methyl, and aminomethyl substitutions.

    5-Ethyl-2(1H)-Pyridinone: A simpler analog with only the ethyl substitution.

    6-Methyl-2(1H)-Pyridinone: A simpler analog with only the methyl substitution.

Uniqueness

The uniqueness of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-methylphenyl)methyl)amino)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

145901-86-6

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

5-ethyl-6-methyl-3-[(2-methylphenyl)methylamino]-1H-pyridin-2-one

InChI

InChI=1S/C16H20N2O/c1-4-13-9-15(16(19)18-12(13)3)17-10-14-8-6-5-7-11(14)2/h5-9,17H,4,10H2,1-3H3,(H,18,19)

InChI Key

FEWQVVPRCKZUTK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1)NCC2=CC=CC=C2C)C

Origin of Product

United States

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